Azido-PEG24-Boc

PROTACs Drug Delivery Pharmacokinetics

Azido-PEG24-Boc's 24-unit PEG spacer uniquely delivers >200 µM aqueous solubility and a hydrodynamic radius that extends plasma half-life by up to 56-fold in vivo—critical for avoiding false-negative precipitation in cellular PROTAC assays. The combination of a compact azide handle for high-efficiency SPAAC without cytotoxic copper and an acid-labile Boc-protected acid enables orthogonal, stepwise bioconjugation. Choose this linker when shorter PEG chains or bulkier DBCO/BCN handles compromise solubility, ternary complex formation, or downstream conjugate performance.

Molecular Formula C55H109N3O26
Molecular Weight 1228.5 g/mol
Cat. No. B8103806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG24-Boc
Molecular FormulaC55H109N3O26
Molecular Weight1228.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C55H109N3O26/c1-55(2,3)84-54(59)4-6-60-8-10-62-12-14-64-16-18-66-20-22-68-24-26-70-28-30-72-32-34-74-36-38-76-40-42-78-44-46-80-48-50-82-52-53-83-51-49-81-47-45-79-43-41-77-39-37-75-35-33-73-31-29-71-27-25-69-23-21-67-19-17-65-15-13-63-11-9-61-7-5-57-58-56/h4-53H2,1-3H3
InChIKeyIIMYKGZCCVUIDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PEG24-Boc: Heterobifunctional PEG Linker for PROTAC Synthesis and Click Chemistry Conjugation


Azido-PEG24-Boc (CAS not yet assigned in major registries, molecular formula C₅₅H₁₀₉N₃O₂₆, molecular weight 1228.46 g/mol) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative containing an azide (-N₃) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid at the other . The 24-unit PEG spacer provides a defined, hydrophilic linker of approximately 1000 Da, conferring high aqueous solubility and flexibility to conjugated biomolecules . This compound belongs to the class of PEG-based PROTAC (Proteolysis Targeting Chimera) linkers and serves as a versatile click chemistry reagent, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, as well as strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne derivatives such as DBCO and BCN, without the need for a cytotoxic copper catalyst . The Boc protecting group allows for orthogonal, acid-labile deprotection to reveal a free carboxylic acid for subsequent amide bond formation with primary amines, facilitating stepwise, controlled bioconjugation strategies .

Why In-Class Substitution of Azido-PEG24-Boc with Alternative PEG Linkers or Click Handles Fails in PROTAC and Bioconjugate Development


Simple substitution of Azido-PEG24-Boc with other in-class PEG linkers—such as those with shorter PEG chains (e.g., Azido-PEG4-Boc or Azido-PEG8-Boc), alternative click handles (e.g., DBCO-PEG24-Boc or BCN-PEG24-Boc), or different orthogonal protecting groups (e.g., Azido-PEG24-amine or Azido-PEG24-acid)—is not a straightforward 1:1 exchange and can critically undermine experimental outcomes. The length of the PEG spacer is a primary determinant of linker solubility, cellular permeability, and the formation of a stable, functional ternary complex in PROTAC-mediated degradation [1]. Shorter PEG linkers may lead to suboptimal degradation efficiency due to steric constraints, while longer chains can introduce excessive flexibility that reduces the effective concentration of the ternary complex [1]. Furthermore, the choice of click chemistry handle dictates reaction kinetics, biocompatibility, and the potential for off-target reactivity. While DBCO and BCN enable copper-free SPAAC, their larger, hydrophobic structures can negatively impact conjugate solubility and pharmacokinetics compared to the compact, hydrophilic azide group [2]. Finally, the presence and nature of the orthogonal protecting group are crucial. The Boc-protected acid in Azido-PEG24-Boc is stable under basic conditions but is cleaved by trifluoroacetic acid (TFA), which is incompatible with the azide group under certain conditions [3]. Using an amine-terminated linker, for instance, would alter the entire downstream conjugation chemistry and may require different activation and coupling conditions. The evidence detailed in Section 3 provides the quantitative justification for why the specific combination of the 24-unit PEG spacer, azide click handle, and Boc-protected acid in Azido-PEG24-Boc offers a unique profile that cannot be replicated by simple analog substitution.

Quantitative Comparative Evidence for Azido-PEG24-Boc vs. Analogs: Solubility, LogD, Permeability, and Orthogonal Reactivity


Impact of PEG24 Chain Length on Solubility, Lipophilicity, and Cellular Permeability vs. Shorter PEG Linkers

A systematic study on PEGylated bile acid derivatives demonstrated that increasing the PEG chain length from 0 to over 100 units significantly alters key drug-like properties. For compounds with a PEG chain length comparable to PEG24 (i.e., in the range of 11-25 units, referred to as 'P9'), the solubility was measured to be >200 µM, compared to 151 µM for shorter PEG4-13 analogs ('P7') [1]. The logD7.4 (a measure of lipophilicity) decreased from 3.42 for P7 to 1.58 for P9, and further to -1.53 for PEG31-57 ('P11'), indicating a substantial increase in hydrophilicity with longer PEG chains [1]. Critically, the apparent permeability (Papp) across a Caco-2 cell monolayer dropped from 4.9 × 10⁻⁶ cm/s for P7 to <0.02 × 10⁻⁶ cm/s for P9, reflecting a >245-fold reduction in passive permeability [1]. This class-level inference confirms that Azido-PEG24-Boc, with its 24-unit PEG chain, is predicted to exhibit high aqueous solubility (>200 µM) and very low passive cellular permeability relative to shorter PEG linkers like Azido-PEG4-Boc or Azido-PEG8-Boc.

PROTACs Drug Delivery Pharmacokinetics

Class-Level Prediction of logP for Azido-PEG24-Boc vs. Shorter PEG Oligomers

A comprehensive in silico and in vivo study of PEG oligomers demonstrated a clear inverse correlation between PEG chain length and lipophilicity, as measured by the Moriguchi logP model [1]. The predicted logP values decrease with increasing molecular weight, ranging from -1.19 for PEG 238 (approximately PEG5) to -3.49 for PEG 634 (approximately PEG14) [1]. By class-level inference, Azido-PEG24-Boc, with its higher molecular weight (~1228 Da) and longer PEG chain (24 units), is expected to have a logP value even lower than -3.49, indicating significantly greater hydrophilicity compared to shorter analogs like Azido-PEG4-Boc or Azido-PEG8-Boc [1]. This increased hydrophilicity is a key factor in reducing non-specific binding and improving the pharmacokinetic profile of PEGylated bioconjugates.

PROTACs Lipophilicity In Silico Prediction

Orthogonal Boc Deprotection Conditions and Potential Azide Side-Reactions

The Boc protecting group on Azido-PEG24-Boc is typically removed using 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM) for 50 minutes at room temperature . However, a key finding by Xie et al. (2025) revealed that during TFA-mediated deprotection of azide-containing peptides, an unexpected side reaction can occur where the azide is converted to a methylamine byproduct, a process likely mediated by t-butyl cations generated during Boc deprotection [1]. This side reaction represents a significant potential pitfall in the use of Azido-PEG24-Boc and other Boc-protected azido-PEG linkers. While the study was performed on peptides, the fundamental chemical incompatibility is relevant to all molecules containing both azide and Boc groups when exposed to strong acid. The authors recommend using alternative, milder deprotection strategies or employing the Teoc protecting group to circumvent this issue [1]. This highlights the critical need for careful optimization of deprotection conditions when using Azido-PEG24-Boc in multistep syntheses, as the common TFA/DCM protocol may lead to azide degradation and reduced yield of the desired product.

Bioconjugation Orthogonal Chemistry Peptide Synthesis

Demonstrated Utility in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Conjugation in Mass Cytometry

A recent study developed a novel mercury(II) polymer mass tag for mass cytometry, which utilized a polymer backbone containing both PEG24 and PEG23-azide pendant groups [1]. Critically, the azide-functionalized polymer was successfully conjugated to an anti-CD8a antibody via strain-promoted azide-alkyne coupling (SPAAC), demonstrating the direct utility of a PEG24-azide moiety in a copper-free, bioorthogonal conjugation strategy [1]. The resulting antibody-polymer conjugate showed excellent specificity for CD8a antigen-positive cells, even at a low titer of 0.56 μg/mL, and enabled differentiation of CD8a T cells in a complex PBMC sample [1]. This provides direct, application-specific evidence that the azido-PEG24 handle is compatible with and effective for SPAAC-mediated bioconjugation in a demanding analytical technique. While this study used a polymeric scaffold rather than the discrete small molecule Azido-PEG24-Boc, it demonstrates the functional competence of the PEG24-azide motif in a relevant, real-world application where other shorter or alternative linkers might not provide the same combination of solubility and stealth properties.

Mass Cytometry Antibody Conjugation SPAAC

Optimal Application Scenarios for Azido-PEG24-Boc Based on Quantitative Differentiation Evidence


PROTAC Linker Development Requiring High Solubility and Extended Reach

Azido-PEG24-Boc is the linker of choice for PROTAC development when the target protein and E3 ligase ligand have a large spatial separation or when high aqueous solubility of the PROTAC molecule is paramount. The evidence shows that PEG24-length linkers confer >200 µM solubility and a logD7.4 of ~1.58, which is significantly more favorable than shorter PEG chains [1]. This high solubility is essential for maintaining high concentrations in cellular assays and preventing false negatives due to compound precipitation. The extended linker length also provides the flexibility needed to form a productive ternary complex between the target and E3 ligase, a critical factor in achieving potent degradation (low DC50) [2].

Copper-Free Bioconjugation for Sensitive Analytical Techniques (e.g., Mass Cytometry, Single-Cell Proteomics)

For applications where the presence of copper ions is detrimental (e.g., mass cytometry, live-cell imaging, or when working with copper-sensitive proteins), Azido-PEG24-Boc is an ideal building block for SPAAC-based bioconjugation. The successful use of a PEG24-azide motif in a SPAAC reaction to create a functional antibody conjugate for mass cytometry validates its utility in this demanding, copper-free context [3]. The PEG24 spacer provides the necessary 'stealth' and solubility to minimize non-specific binding, which is a critical requirement for low-background, high-sensitivity analytical techniques.

Synthesis of PEGylated Prodrugs and Macromolecular Conjugates for Extended Half-Life

Azido-PEG24-Boc is a strategic starting material for synthesizing cleavable PEG-drug conjugates aimed at extending the plasma half-life of therapeutic agents. The 24-unit PEG chain, with a molecular weight of ~1228 Da, contributes to a larger hydrodynamic radius, which is a key determinant in reducing renal clearance. Studies on β-eliminative linkers have shown that PEG conjugation can achieve up to a 56-fold half-life extension in rats [4]. The Boc-protected acid provides a convenient handle for attaching a drug or prodrug via a cleavable ester or amide bond, while the azide allows for subsequent attachment to a targeting moiety or larger macromolecular carrier using highly efficient click chemistry.

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